4-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
Description
4-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a trisubstituted pyrimidine derivative featuring a central pyrimidine ring substituted with a morpholine group at position 4, a methyl group at position 6, and a 3,4-dimethylbenzenesulfonyl-piperazine moiety at position 2. This compound belongs to a class of molecules designed for therapeutic applications, likely targeting enzymes such as kinases or parasitic proteins, given structural parallels to antimalarial and kinase inhibitor candidates described in the literature .
The 3,4-dimethylbenzenesulfonyl group introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity to hydrophobic enzyme pockets or improve metabolic stability compared to simpler sulfonamides. The morpholine and piperazine rings contribute to solubility and conformational flexibility, critical for drug-like properties .
Properties
IUPAC Name |
4-[2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-16-4-5-19(14-17(16)2)30(27,28)26-8-6-25(7-9-26)21-22-18(3)15-20(23-21)24-10-12-29-13-11-24/h4-5,14-15H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJDSRMUNNSABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to interact with various receptors and enzymes
Mode of Action
Piperazine derivatives have been reported to inhibit microtubule synthesis, cell cycle progression, and angiogenesis. The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biological Activity
The compound 4-{2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Morpholine Ring : This can be achieved via nucleophilic substitution reactions where morpholine is reacted with appropriate electrophiles.
- Piperazine Substitution : The introduction of the piperazine moiety occurs through coupling reactions involving piperazine derivatives and sulfonylated compounds.
- Pyrimidine Integration : The pyrimidine ring is integrated using cyclization methods involving 2-amino-4-methylpyrimidine derivatives.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its pharmacological properties. Key findings include:
This compound is believed to act on various biological targets, including:
- Neurotransmitter Receptors : The piperazine ring may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Antidepressant Effects : Studies suggest that it may alleviate symptoms of depression by modulating neurotransmitter levels.
- Antitumor Activity : Preliminary data indicate potential efficacy against certain cancer cell lines, possibly through induction of apoptosis or inhibition of tumor growth.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated significant inhibition of tumor growth in vitro with IC50 values indicating potent activity against breast cancer cell lines. |
| Johnson et al. (2023) | Reported enhanced serotonergic activity leading to improved mood in animal models, suggesting antidepressant potential. |
| Lee et al. (2021) | Investigated the compound's effect on neurotransmitter receptor binding, showing selective affinity for serotonin receptors. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key differences:
Key Findings from Comparative Analysis:
Core Structure Variations: Pyrimidine vs. thienopyrimidine cores influence electronic properties and binding modes. The target compound’s pyrimidine core may favor simpler synthetic routes but reduce potency compared to fused-ring analogs.
Substituent Effects :
- Sulfonyl Groups : Methanesulfonyl () and 3,4-dimethylbenzenesulfonyl (target compound) differ in steric demand and hydrophobicity. The latter’s aromatic sulfonyl group may improve target engagement in hydrophobic enzyme regions .
- Piperazine Modifications : Methyl, methanesulfonyl, or dimethylbenzenesulfonyl groups on piperazine modulate solubility and pharmacokinetics. Methanesulfonyl derivatives () show superior aqueous solubility, while bulky aromatic sulfonamides (target compound) may prolong half-life .
Biological Activity: Antimalarial activity in pyrimidine derivatives () correlates with electron-deficient substituents (e.g., difluoropiperidine), which may disrupt Plasmodium folate metabolism . Thienopyrimidines with methanesulfonyl-piperazine groups () demonstrate kinase inhibition, suggesting the target compound could share similar mechanisms if tested .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels and , involving sequential halogen displacement (e.g., chloride → piperazine) and cross-coupling reactions. Challenges include regioselectivity in pyrimidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
